molecular formula C13H7BrF4 B14758012 4-Bromo-4'-fluoro-2-(trifluoromethyl)-1,1'-biphenyl

4-Bromo-4'-fluoro-2-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B14758012
M. Wt: 319.09 g/mol
InChI Key: IUVRESAOBOVDTH-UHFFFAOYSA-N
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Description

4-Bromo-4’-fluoro-2-(trifluoromethyl)-1,1’-biphenyl is an organic compound belonging to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. The presence of bromine, fluorine, and trifluoromethyl groups in this compound makes it particularly interesting for various chemical applications due to its unique electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-fluoro-2-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:

    Halogenation: Introduction of bromine and fluorine atoms into the biphenyl structure.

    Trifluoromethylation: Addition of the trifluoromethyl group.

Common reagents used in these reactions include bromine, fluorine gas, and trifluoromethylating agents such as trifluoromethyl iodide. Reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such compounds may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-fluoro-2-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) can be used.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

4-Bromo-4’-fluoro-2-(trifluoromethyl)-1,1’-biphenyl has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Bromo-4’-fluoro-2-(trifluoromethyl)-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-4’-fluoro-1,1’-biphenyl: Lacks the trifluoromethyl group.

    4-Bromo-2-(trifluoromethyl)-1,1’-biphenyl: Lacks the fluorine atom.

    4-Fluoro-2-(trifluoromethyl)-1,1’-biphenyl: Lacks the bromine atom.

Uniqueness

The presence of all three substituents (bromine, fluorine, and trifluoromethyl) in 4-Bromo-4’-fluoro-2-(trifluoromethyl)-1,1’-biphenyl makes it unique

Properties

Molecular Formula

C13H7BrF4

Molecular Weight

319.09 g/mol

IUPAC Name

4-bromo-1-(4-fluorophenyl)-2-(trifluoromethyl)benzene

InChI

InChI=1S/C13H7BrF4/c14-9-3-6-11(12(7-9)13(16,17)18)8-1-4-10(15)5-2-8/h1-7H

InChI Key

IUVRESAOBOVDTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)Br)C(F)(F)F)F

Origin of Product

United States

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